molecular formula C14H19NO2 B8763079 N-tetrahydrofurfuryl-3,5-dimethylbenzamide

N-tetrahydrofurfuryl-3,5-dimethylbenzamide

Cat. No. B8763079
M. Wt: 233.31 g/mol
InChI Key: MGNQSUMUPWDDEG-UHFFFAOYSA-N
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Patent
US03953477

Procedure details

A mixture was formed containing 3.0 grams (0.03 moles) of tetrahydrofurfurylamine, 4.5 ml. triethylamine in 100 ml. benzene. Then, 3.7 ml. (0.25 moles) of 3,5-dimethylbenzoylchloride was added. After standing for 1/2 hour, the mixture was washed with 100 ml. of water, 1 normal HCl (50 ml.), 50 ml. of saturated sodium bicarbonate dried over magnesium sulfate and evaporated in vacuo to yield 4.4 grams of product ND30 1.5366.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.25 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:7])[CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[CH3:15][C:16]1[CH:17]=[C:18]([CH:22]=[C:23]([CH3:25])[CH:24]=1)[C:19](Cl)=[O:20]>C1C=CC=CC=1>[CH2:1]([NH:7][C:19](=[O:20])[C:18]1[CH:22]=[C:23]([CH3:25])[CH:24]=[C:16]([CH3:15])[CH:17]=1)[CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1CCCO1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.25 mol
Type
reactant
Smiles
CC=1C=C(C(=O)Cl)C=C(C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mixture was formed
WASH
Type
WASH
Details
the mixture was washed with 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of saturated sodium bicarbonate dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1CCCO1)NC(C1=CC(=CC(=C1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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